molecular formula C12H22N2O2 B2707114 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one CAS No. 2092036-28-5

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one

Cat. No.: B2707114
CAS No.: 2092036-28-5
M. Wt: 226.32
InChI Key: SVJYUHNFJBDOJH-UHFFFAOYSA-N
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Description

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one is a chemical reagent featuring a privileged 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. This spirocyclic diamine structure is recognized in medicinal chemistry as a versatile backbone for developing biologically active compounds. The 1-oxa-4,9-diazaspiro[5.5]undecane core is a known pharmacophore in therapeutics research, particularly for designing potent enzyme and receptor inhibitors . Derivatives based on this scaffold have demonstrated significant research value, such as functioning as highly potent soluble epoxide hydrolase (sEH) inhibitors for the investigation of chronic kidney diseases and serving as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for pain management research . The ketone functional group in the butan-1-one moiety provides a handle for further synthetic modification, making this compound a valuable building block for constructing more complex molecules and exploring novel structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-3-11(15)14-7-4-12(5-8-14)10-13-6-9-16-12/h13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJYUHNFJBDOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one typically involves multi-step reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The complexity of the spirocyclic structure may pose challenges for large-scale production, requiring optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

One of the most notable applications of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one derivatives is their role as soluble epoxide hydrolase (sEH) inhibitors. Research has indicated that compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane framework exhibit potent sEH inhibitory activity, which is crucial in the treatment of chronic kidney diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of these compounds in lowering serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg. This suggests that these compounds could serve as potential therapeutic agents for chronic kidney conditions .

Dual Ligands for Sigma Receptors

Another area of application for derivatives of this compound is their development as dual ligands for sigma receptors. Sigma receptors are implicated in various neurological disorders, and compounds that can modulate these receptors may provide therapeutic benefits.

Research Findings : A recent study demonstrated that certain derivatives of this compound exhibited dual binding affinity towards sigma receptors, indicating their potential use in treating psychiatric and neurodegenerative disorders .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and substitution reactions to achieve the desired spirocyclic structure. The ability to modify this compound into various derivatives allows researchers to explore a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Antihypertensive Agents

  • Compound 21 (9-(2-Indol-3-ylethyl) derivative): Substituents: 9-position substituted with 2-indol-3-ylethyl. Activity: Demonstrated potent antihypertensive effects in spontaneously hypertensive rats (SHR) via α1-adrenoceptor blockade. Selectivity: Peripheral action with minimal central nervous system (CNS) effects. Substitution with bulky aryl groups reduced activity, highlighting the importance of steric compatibility . Key Finding: Ring-opened analogs showed markedly reduced activity, emphasizing the necessity of the spirocyclic structure .
  • Benzodioxan Derivatives :

    • Substituents : 9-position modified with 1,4-benzodioxan-2-ylmethyl or hydroxyethyl groups.
    • Activity : Significant antihypertensive effects in SHR models, though less potent than Compound 21 .

Dual µOR Agonists/σ1R Antagonists

  • Early Derivatives (e.g., 8.10 and 8.11) :
    • Structural Basis : Inspired by fentanyl’s scaffold, featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core.
    • Activity : Dual targeting of µ-opioid receptor (µOR) agonism and σ1 receptor (σ1R) antagonism, aimed at multitarget analgesia.
    • Design : Merged 3D pharmacophore models of µOR and σ1R to optimize binding .

Soluble Epoxide Hydrolase (sEH) Inhibitors

  • Trisubstituted Urea Derivatives: Substituents: Urea groups at the 3-position. Activity: High potency (nanomolar IC50) against sEH, with oral efficacy in chronic kidney disease models. Advantage: Improved metabolic stability and solubility compared to non-urea analogs .

Antimicrobial Agents

  • 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)-3-(4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propan-2-ol (4n) :
    • Substituents : Benzoimidazolyl and hydroxyl groups.
    • Activity : Broad-spectrum antimicrobial activity, with MIC values in the µg/mL range .

METTL3 Inhibitors

  • N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)-pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-pyrimidin-4-amine :
    • Substituents : Pyridyl and piperidinylmethyl groups.
    • Activity : Selective inhibition of METTL3, an RNA methyltransferase implicated in cancer .

Structure-Activity Relationship (SAR) Insights

Position Modification Impact on Activity Example Compound
4-Position Halogens (e.g., Cl, F), trifluoromethyl, heteroaryl (e.g., pyridyl) Enhanced σ1R binding and steric bulk; no improvement in hERG inhibition Compound 15
9-Position Indolylethyl, benzodioxan, phenethyl Improved α1-adrenoceptor blockade (antihypertensive) or µOR/σ1R dual activity Compound 21
3-Position Trisubstituted urea High sEH inhibition and oral bioavailability sEH inhibitor
Core Structure Ring-opened analogs Loss of activity in antihypertensive models Inactive derivatives

Biological Activity

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one is a compound belonging to the class of spirocyclic organic molecules. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 151096-99-0

Biological Activity Overview

The biological activity of this compound and its derivatives has been investigated for their potential therapeutic applications in various medical conditions.

Key Biological Activities

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A study identified this compound as a potent inhibitor of sEH, which is implicated in various cardiovascular diseases. In animal models, it demonstrated significant efficacy in lowering serum creatinine levels, indicating potential for treating chronic kidney diseases .
  • Neuropharmacological Effects :
    • Research indicates that derivatives of diazaspiro compounds exhibit interactions with gamma-aminobutyric acid type A (GABAAR) receptors, suggesting their role as potential anxiolytic agents .
  • Anti-obesity and Pain Management :
    • Compounds related to this compound have shown promise in managing obesity and pain through modulation of metabolic pathways and inflammatory responses .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

  • sEH Inhibition : By inhibiting sEH, the compound alters the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in renal function and vascular health.
  • GABAAR Modulation : The interaction with GABA receptors suggests a potential pathway for neuroactive effects, influencing neurotransmitter release and neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
sEH InhibitionLowers serum creatinine in kidney disease models
Neuropharmacological EffectsPotential GABAAR antagonist properties
Anti-obesity EffectsModulates metabolic pathways

Table 2: Comparative Analysis of Related Compounds

Compound NamesEH InhibitionGABAAR ActivityTherapeutic Potential
This compoundHighModerateChronic kidney disease
3,9-Diazaspiro[5.5]undecane derivativesModerateHighAnxiety disorders
Other diazaspiro compoundsVariableVariableVarious conditions

Case Study 1: Chronic Kidney Disease Model

In a controlled study involving rats with anti-glomerular basement membrane glomerulonephritis, administration of the compound at a dose of 30 mg/kg resulted in significant reductions in serum creatinine levels compared to control groups. This highlights its potential as an oral therapeutic agent for chronic kidney diseases .

Case Study 2: Neuropharmacological Assessment

A series of experiments evaluated the effects of diazaspiro derivatives on anxiety-related behaviors in rodent models. Results indicated that certain derivatives exhibited anxiolytic-like effects through modulation of GABAAR activity, supporting their potential use in treating anxiety disorders .

Q & A

Q. Basic

  • NMR and MS : Used to confirm molecular structure and purity (e.g., m/z data for intermediates) .
  • X-ray crystallography : SHELXL refines high-resolution structures, critical for validating spiro geometry .

How can metabolic stability be optimized in lead compounds?

Advanced
Balancing lipophilicity and solubility is key. For example, introducing polar groups (e.g., pyridyl) at the 4-position enhances metabolic stability while maintaining target engagement . In vitro assays using liver microsomes or hepatocytes are recommended to assess CYP450-mediated degradation .

What in vivo models are used to evaluate antihypertensive efficacy?

Basic
The spontaneously hypertensive rat (SHR) model is standard for testing blood pressure reduction. Compound 21 (9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) showed potent activity in this model via alpha-1 adrenoceptor blockade .

What strategies enable dual-targeting in therapeutic applications?

Advanced
Dual-acting molecules (e.g., MABA compounds for COPD/asthma) combine pharmacophores targeting distinct pathways. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives linked to muscarinic antagonists and β2-agonists achieve synergistic effects . Computational docking and binding affinity assays are critical for optimizing dual-target engagement .

How do structural modifications at the 9-position impact activity?

Advanced
Substituents like 2-indol-3-ylethyl or benzodioxan-2-ylmethyl at the 9-position enhance antihypertensive potency, while bulkier groups (e.g., aryl) reduce activity. Ring-opened analogs show markedly lower efficacy, underscoring the importance of the spiro conformation .

What challenges arise in clinical translation of spirocyclic compounds?

Advanced
Key challenges include optimizing oral bioavailability and avoiding off-target effects. For example, compound 15 (a σ1 receptor ligand) demonstrated favorable pharmacokinetics but required iterative SAR studies to eliminate hERG inhibition . Phase I trials should prioritize assessing CNS penetration for neuroactive derivatives .

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